molecular formula C11H21N3O3 B1439385 Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate CAS No. 625470-88-4

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Cat. No. B1439385
CAS RN: 625470-88-4
M. Wt: 243.3 g/mol
InChI Key: DABYYYLRDBQJTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is represented by the InChI code 1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15) . This indicates that the molecule is composed of 11 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a solid or semi-solid or liquid or lump substance . It has a molecular weight of 243.31 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate and its derivatives have been synthesized and characterized for various applications, ranging from intermediate compounds in pharmaceutical synthesis to materials for chemical studies. For instance, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of compounds with specific substituents, demonstrating the chemical versatility and potential for generating novel molecular architectures (Richter et al., 2009). Moreover, the study by Uhl et al. (2016) explores hydroalumination or hydrogallation of a sterically encumbered hydrazone, revealing insights into the molecular structure and reactivity of hydrazides depending on steric shielding by substituents at metal atoms (Uhl et al., 2016).

Organic Synthesis and Medicinal Chemistry

Several studies have detailed the synthesis of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate derivatives for use in medicinal chemistry. For example, a protocol for the efficient preparation of various quinoxaline-3-carbonyl compounds demonstrates the application of tert-butyl carbazate as a coupling reagent, highlighting its utility in the synthesis of bioactive compounds (Xie et al., 2019). Additionally, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, showcases the compound's role in the development of cancer therapies (Wang et al., 2015).

Structural Characterization and Theoretical Studies

In-depth structural and theoretical studies have been conducted on derivatives of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate to understand their molecular behavior and potential as Mcl-1 antagonists, further emphasizing the relevance of these compounds in drug discovery and molecular biology (Bhat et al., 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABYYYLRDBQJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

CAS RN

859154-32-8
Record name tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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